

### Reasons for DS-8895a clinical trial failure

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Compound of Interest		
Compound Name:	DS-8895	
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# **DS-8895a Technical Support Center**

This technical support center provides researchers, scientists, and drug development professionals with information regarding the clinical trial failure of **DS-8895**a, an anti-EphA2 monoclonal antibody.

# Frequently Asked Questions (FAQs)

Q1: What is **DS-8895**a and what was its intended mechanism of action?

A1: **DS-8895**a is a humanized IgG1 monoclonal antibody designed to target the EphA2 receptor, which is overexpressed in various cancers.[1] Its intended mechanism of action was to block EphA2 activation and signaling, and to induce an immune response against tumor cells expressing EphA2.[1] Preclinical studies showed that **DS-8895**a, which is afucosylated, exhibited enhanced antibody-dependent cellular cytotoxicity (ADCC).[2][3][4][5][6][7][8]

Q2: Why was the clinical development of **DS-8895**a halted?

A2: The development of **DS-8895**a was stopped primarily due to limited therapeutic efficacy and low tumor uptake observed in a Phase 1 clinical trial (NCT02252211).[9][10][11] While the drug was found to be generally safe and well-tolerated, it did not demonstrate significant antitumor responses in patients with advanced EphA2-positive cancers.[9][10][12]

Q3: What were the key findings from the **DS-8895**a Phase 1 clinical trial?



A3: The Phase 1 trial (NCT02252211) was a dose-escalation and bioimaging study.[9][10][11] [13][14][15] The key findings were:

- Safety: DS-8895a was generally safe and well-tolerated, with no dose-limiting toxicities reported at the evaluated doses.[9][10]
- Efficacy: The best response observed in patients was stable disease in one cohort and progressive disease in another.[9] No significant tumor shrinkage was observed.
- Biodistribution: Using <sup>89</sup>Zr-trace-labelled **DS-8895**a PET imaging, the study revealed low-grade uptake in most tumors and no significant uptake in normal tissues.[9][10] This low tumor uptake was a critical factor in the decision to halt development.[9][11]

## **Troubleshooting Guide**

Issue: Discrepancy between promising preclinical data and clinical trial failure.

Possible Reasons and Troubleshooting:

- Inadequate Tumor Uptake:
  - Problem: The antibody may not be efficiently reaching the tumor site in humans. As the bioimaging data from the clinical trial suggests, this was a primary issue for **DS-8895**a.[9]
     [10]
  - Suggestion: For future antibody-based therapies, consider optimizing antibody design for better tumor penetration. This could involve modifying the antibody size, charge, or affinity.
     Preclinical models should include robust biodistribution studies to predict clinical exposure more accurately.
- Differences in Preclinical Models and Human Tumors:
  - Problem: Xenograft models used in preclinical studies may not fully recapitulate the complexity of human tumors and their microenvironment. The high ADCC activity seen in vitro and in mouse models did not translate to clinical efficacy.[2][3][4][8]
  - Suggestion: Utilize more advanced preclinical models, such as patient-derived xenografts
     (PDXs) or humanized mouse models, which may better predict clinical outcomes.



- EphA2 Biology and Expression:
  - Problem: The level of EphA2 expression on patient tumors might not have been sufficient for robust therapeutic effect, or the targeted epitope might not have been accessible.
  - Suggestion: Develop more stringent patient selection criteria based on a quantitative assessment of EphA2 expression and accessibility. Investigate the heterogeneity of EphA2 expression within tumors.

# **Quantitative Data Summary**

Table 1: Overview of **DS-8895**a Phase 1 Trial (NCT02252211) Participants and Dosing[9][10]

Characteristic	Details	
Number of Patients Enrolled	9	
Number of Patients Treated	7	
Median Age (years)	67.0 (range 52-81)	
Sex	71% Male	
Median Prior Systemic Therapies	3 (range 0-8)	
Primary Cancer Diagnoses	Colorectal, Gastric, Head and Neck, High-grade serous adenocarcinoma, Lung, Pancreatic	
Dosing Cohort 1	1 mg/kg DS-8895a	
Dosing Cohort 2	3 mg/kg DS-8895a	

Table 2: Efficacy Results of **DS-8895**a Phase 1 Trial[9]

Cohort	Best Response
Cohort 1 (1 mg/kg)	Stable Disease
Cohort 2 (3 mg/kg)	Progressive Disease

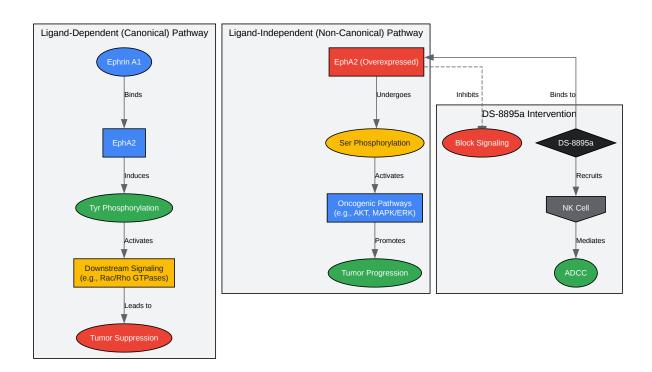


# **Experimental Protocols**

- 1. EphA2 Expression Assessment for Patient Selection
- Methodology: Patients were selected based on EphA2 expression in their tumor tissue, as determined by immunohistochemistry (IHC).[11] A tumor was considered EphA2-positive if ≥25% of tumor cells showed weak to moderate (2+) or strong (3+) staining.[7]
- 2. 89Zr-**DS-8895**a PET Imaging for Biodistribution
- Methodology: To assess the biodistribution and tumor uptake of **DS-8895**a, patients received an initial infusion of **DS-8895**a trace-labeled with Zirconium-89 (<sup>89</sup>Zr).[9][10][13][15] Positron Emission Tomography (PET) scans were performed to visualize the distribution of the antibody in the body.[9][10][13][14][15] This non-invasive imaging technique allowed for the quantification of antibody accumulation in tumors and normal tissues.[16][17][18][19][20]
- 3. Preclinical Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
- General Methodology: While the specific protocol for DS-8895a is not publicly detailed, a
  general flow cytometry-based ADCC assay involves the following steps:
  - Cell Preparation: Target cancer cells (e.g., EphA2-positive cell lines like MDA-MB-231 or SNU-16) and effector cells (typically Natural Killer cells or peripheral blood mononuclear cells) are prepared.[8]
  - Co-incubation: Target cells are incubated with the antibody (DS-8895a) to allow for binding to the target antigen (EphA2).
  - Effector Cell Addition: Effector cells are then added to the antibody-coated target cells.
  - Cytotoxicity Measurement: After an incubation period, the degree of target cell lysis is measured. Common methods include:
    - Flow Cytometry: Using dyes like Annexin V and 7-AAD to identify apoptotic and necrotic cells.
    - LDH Release Assay: Measuring the release of lactate dehydrogenase from lysed cells.



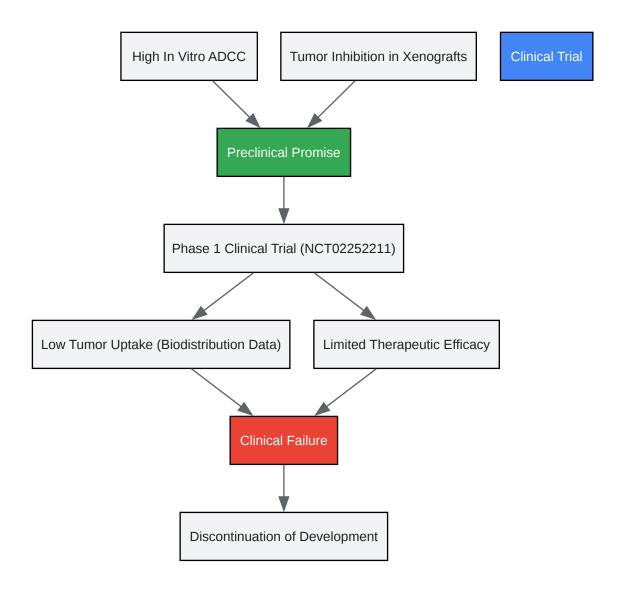
### **Visualizations**



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Caption: EphA2 signaling pathways and the intended intervention of DS-8895a.





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Caption: Logical workflow illustrating the reasons for **DS-8895**a clinical trial failure.

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### References

• 1. Exploring the potential of EphA2 receptor signaling pathway: a comprehensive review in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

### Troubleshooting & Optimization





- 2. mdpi.com [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. ADCC Assay Protocol [bio-protocol.org]
- 5. Crosstalk of the EphA2 receptor with a serine/threonine phosphatase suppresses the AktmTORC1 pathway in cancer cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 7. Safety, tolerability, pharmacokinetics, and pharmacodynamics of the afucosylated, humanized anti-EPHA2 antibody DS-8895a: a first-in-human phase I dose escalation and dose expansion study in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel anti-EPHA2 antibody, DS-8895a for cancer treatment PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. stemcell.com [stemcell.com]
- 10. A phase 1 safety and bioimaging trial of antibody DS-8895a against EphA2 in patients with advanced or metastatic EphA2 positive cancers PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. ADCC Assay Protocol [en.bio-protocol.org]
- 17. Molecular Imaging and Quantitation of EphA2 Expression in Xenograft Models with 89Zr-DS-8895a PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. findanexpert.unimelb.edu.au [findanexpert.unimelb.edu.au]
- 20. Theranostics using 89Zr/177Lu-labeled antibody targeting erythropoietin-producing hepatocellular A2 (EphA2) - PMC [pmc.ncbi.nlm.nih.gov]
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